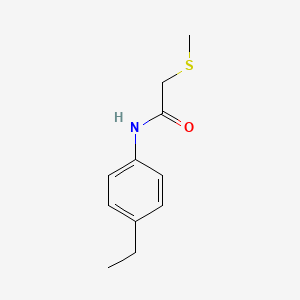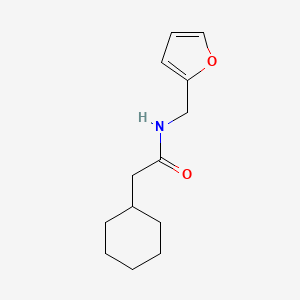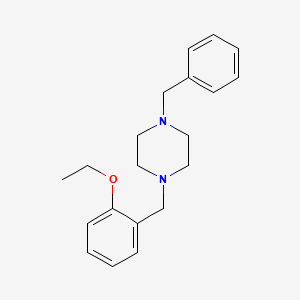
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione, also known as BNID, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. The compound has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Finally, this compound has been shown to modulate the activity of various signaling pathways involved in neuroprotection, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its potent activity against cancer cells and its ability to modulate multiple signaling pathways. Additionally, the compound has been shown to exhibit low toxicity in animal models, making it a promising candidate for further preclinical development. However, the complex synthesis of this compound and its limited availability may pose challenges for researchers looking to study the compound.
将来の方向性
There are several potential future directions for research on 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel this compound derivatives with improved potency and selectivity for specific disease targets. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer, inflammation, and neurological disorders.
合成法
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-aminobenzothiazole with phthalic anhydride and nitric acid. The reaction proceeds through a series of steps, including cyclization, nitration, and oxidation, to yield the final product. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as a therapeutic agent for various diseases. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4S/c19-13-8-4-3-6-10(18(21)22)12(8)14(20)17(13)15-16-9-5-1-2-7-11(9)23-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSSEIPUNSNROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)
![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)

![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)
![4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5849900.png)
